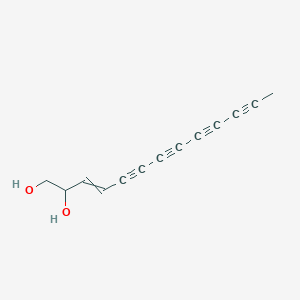

Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

143305-10-6 |

|---|---|

Molecular Formula |

C13H10O2 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

tridec-3-en-5,7,9,11-tetrayne-1,2-diol |

InChI |

InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h10-11,13-15H,12H2,1H3 |

InChI Key |

MFRWDMJUJXYQRE-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC#CC#CC#CC=CC(CO)O |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Tridec 3 Ene 5,7,9,11 Tetrayne 1,2 Diol

Polyacetylenes are notably abundant and structurally diverse within the Asteraceae family, the largest family of flowering plants. thieme-connect.commdpi.com Their presence and structural variations serve as important chemotaxonomic markers, helping to classify and understand the evolutionary relationships between different plant genera and species. thieme-connect.commdpi.com

Isolation from Asteraceae Species

The Asteraceae family, which includes daisies, sunflowers, and thistles, is a rich reservoir of polyacetylenic compounds. thieme-connect.commdpi.com Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol, often referred to in scientific literature by its synonym 1,2-dihydroxy-5(E)-tridecene-7,9,11-triyne, has been identified within this vast plant family. nih.gov

Bidens pilosa, a cosmopolitan herbaceous plant, is a well-documented primary source of this compound. nih.govnih.gov This plant is known for its extensive use in traditional medicine across various cultures. nih.govnih.gov Phytochemical investigations have revealed that polyacetylenes are a predominant class of secondary metabolites in Bidens pilosa. nih.govresearchgate.net The presence of C13-acetylenes is a characteristic trait of the Bidens genus. mdpi.com

Identification in Other Genera and Species

While Bidens pilosa is a prominent source, the broader distribution of this compound and structurally similar polyacetylenes extends to other genera within the Asteraceae family. nih.gov The structural motif of a C13 polyacetylene is a recurring feature in various species, underscoring its significance in the chemotaxonomy of this plant family. mdpi.com

Methodologies for Extraction and Primary Purification

The isolation of this compound from plant material involves a multi-step process that begins with solvent extraction followed by chromatographic purification.

Solvent-Based Extraction Protocols

The initial step in isolating polyacetylenes from plant tissues is typically extraction with an appropriate organic solvent. The choice of solvent is crucial and depends on the polarity of the target compounds. For polyacetylenes from Bidens pilosa, various solvents have been employed.

Commonly used solvents for the extraction of polyacetylenes and other secondary metabolites from Bidens pilosa include:

Ethanol (B145695): Often used as a 70% aqueous solution, it is effective in extracting a broad range of compounds. researchgate.net

Methanol: Another polar solvent frequently used for the initial extraction of phytochemicals.

Ethyl Acetate (B1210297): This solvent of intermediate polarity is often used in liquid-liquid partitioning to separate compounds based on their differential solubility. mdpi.com

The general procedure involves percolating the dried and powdered plant material with the chosen solvent. The resulting crude extract is then concentrated under reduced pressure to yield a residue that is further purified.

Chromatographic Separation Techniques for Polyacetylenes

Following initial extraction, the complex mixture of phytochemicals requires further separation to isolate the target compound. Column chromatography is a fundamental technique used for this purpose.

A typical chromatographic purification process for polyacetylenes from a crude plant extract involves:

Column Chromatography: The crude extract is loaded onto a silica (B1680970) gel column.

Elution Gradient: A gradient of solvents with increasing polarity is used to elute the compounds from the column. A common solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent like ethyl acetate or methanol.

Fraction Collection: The eluate is collected in fractions, and these are analyzed, often using thin-layer chromatography (TLC), to identify fractions containing the desired polyacetylene.

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are often subjected to further purification by HPLC, which offers higher resolution and can yield highly pure compounds. mdpi.com

Stereochemical Considerations in Natural Isolates

This compound possesses two chiral centers at the C-1 and C-2 positions of the carbon chain, meaning that different stereoisomers (enantiomers and diastereomers) can exist. The specific three-dimensional arrangement of the hydroxyl groups at these centers is a critical aspect of the molecule's identity.

While the planar structure of 1,2-dihydroxy-5(E)-tridecene-7,9,11-triyne has been determined from isolates of Bidens pilosa, detailed studies fully elucidating the absolute configuration of the chiral centers in the naturally occurring compound are not extensively reported in the available scientific literature. The determination of stereochemistry for polyacetylene diols often requires sophisticated analytical techniques, such as the application of chiral derivatizing agents followed by NMR spectroscopy. researchgate.net Although the stereochemistry of other polyacetylenes from Bidens species has been investigated, the specific stereochemical assignment for this compound remains an area for further research.

Biosynthetic Pathways and Enzymatic Mechanisms of Tridec 3 Ene 5,7,9,11 Tetrayne 1,2 Diol

Proposed Acetogenin Pathways to Polyacetylenes

The biosynthesis of polyacetylenes, including Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol, is believed to originate from the acetogenin pathway, which is closely linked to fatty acid and polyketide metabolism. nih.govnih.gov Acetogenins are a class of natural products characterized by long aliphatic chains, often containing oxygenated functional groups. mdpi.comresearchgate.net The carbon backbone of these molecules is assembled from acetate (B1210297) units via a polyketide-like pathway. ijper.org

Isotopic tracer studies have been instrumental in demonstrating that the majority of polyacetylenic compounds are derived from fatty acid and polyketide precursors. nih.govnih.govmdpi.com These studies have shown that long-chain fatty acids are essential for the initial stages of polyacetylene biosynthesis. nih.gov The proposed mechanism involves a head-to-tail condensation of acetate units, catalyzed by polyketide synthases (PKSs), to form a poly-β-keto chain. This chain then undergoes a series of reductions, dehydrations, and other modifications to yield the final polyacetylene structure.

The following table summarizes the key proposed steps in the acetogenin pathway leading to polyacetylenes:

| Step | Description | Key Enzymes (Proposed) |

| 1. Chain Initiation | Acetyl-CoA serves as the starter unit for the growing polyketide chain. | Polyketide Synthase (PKS) |

| 2. Chain Elongation | Malonyl-CoA is sequentially added to the growing chain, with the release of CO2 at each step. | Polyketide Synthase (PKS) |

| 3. Keto-Reduction | The β-keto groups are reduced to hydroxyl groups. | Ketoreductases (KRs) |

| 4. Dehydration | The hydroxyl groups are removed, leading to the formation of double bonds. | Dehydratases (DHs) |

| 5. Enoyl-Reduction | The double bonds are reduced to single bonds. | Enoylreductases (ERs) |

| 6. Alkyne Formation | A series of desaturation and/or elimination reactions form the characteristic triple bonds. | Fatty Acid Desaturases, Acetylenases |

Role of Fatty Acid Desaturases and Dehydratases in Alkyne Formation

The formation of the distinctive carbon-carbon triple bonds (alkynes) in polyacetylenes is a critical step in their biosynthesis and is primarily attributed to the action of fatty acid desaturases and related enzymes. mdpi.com The prevailing model for alkyne bond biosynthesis is through oxidative dehydrogenation, a process that introduces unsaturation into the fatty acid chain. nih.gov

The crepenynate pathway is a well-studied example of alkyne formation in plants and fungi. mdpi.com This pathway begins with the desaturation of oleic acid (a C18:1 fatty acid) to linoleic acid (C18:2) by a Δ12-fatty acid desaturase. mdpi.com Subsequently, a specialized enzyme known as a Δ12-fatty acid acetylenase catalyzes the conversion of the double bond at the C12 position of linoleic acid into a triple bond, forming crepenynic acid. mdpi.com Further modifications, such as additional desaturations, can then lead to the extended polyacetylene structures.

The key enzymes involved in this process are:

Fatty Acid Desaturases (FADs): These enzymes introduce double bonds into specific positions of the fatty acid acyl chain. mdpi.com They are crucial for producing the polyunsaturated fatty acid precursors required for alkyne synthesis. mdpi.com

Acetylenases: These are specialized desaturases that catalyze the final step of converting a double bond into a triple bond. mdpi.com

Enzymatic Formation of the 1,2-Diol Moiety

The 1,2-diol (vicinal diol) functionality present in this compound is a common feature in many natural products and is typically introduced through enzymatic hydroxylation or the opening of an epoxide ring. While the specific enzymes for this particular compound are not yet characterized, the formation of vicinal diols can be catalyzed by several classes of enzymes.

One plausible mechanism is the dihydroxylation of a corresponding alkene precursor, catalyzed by a dioxygenase enzyme. Alternatively, an epoxide can be formed from an alkene by a monooxygenase, followed by hydrolytic opening of the epoxide ring by an epoxide hydrolase to yield the 1,2-diol. Lipases have also been shown to be involved in the stereospecific synthesis of 1,2-diols, particularly in resolving racemic mixtures to produce optically active diols. google.com

Investigating Isotopic Labeling Studies in Biosynthesis

Isotopic labeling studies have been fundamental in elucidating the biosynthetic pathways of polyacetylenes. nih.gov By feeding organisms with precursors labeled with stable or radioactive isotopes (e.g., ¹³C or ¹⁴C), researchers can trace the incorporation of these labels into the final natural product. The distribution of the label in the molecule provides direct evidence for the biosynthetic precursors and the sequence of reactions.

For polyacetylenes, early studies using isotopically labeled acetate and fatty acids confirmed their role as primary building blocks. nih.gov These experiments demonstrated that the carbon backbone is assembled from these precursors and that the alkyne bonds are introduced into a pre-existing fatty acid chain. nih.gov Such tracer studies have been pivotal in establishing the general framework of polyacetylene biosynthesis. nih.gov

Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters

With the advent of modern genomics, the identification and characterization of biosynthetic gene clusters (BGCs) have become a powerful tool for understanding natural product biosynthesis. youtube.com BGCs are physically clustered groups of genes on a chromosome that encode all the necessary enzymes for the synthesis of a specific secondary metabolite. youtube.com

In the context of polyacetylenes, genomic approaches have led to the cloning and characterization of the first genes responsible for their biosynthesis in plants, fungi, and bacteria. nih.govnih.gov By identifying genes encoding for fatty acid desaturases, acetylenases, and other modifying enzymes within a specific genomic region, researchers can propose a complete biosynthetic pathway for a given polyacetylene. nih.gov The function of these genes can then be confirmed through heterologous expression and in vitro enzymatic assays. While a specific BGC for this compound has not been reported, the knowledge gained from other polyacetylene BGCs provides a roadmap for its future discovery and characterization.

Synthetic Strategies for Tridec 3 Ene 5,7,9,11 Tetrayne 1,2 Diol and Its Analogues

Total Synthesis Approaches to Polyynes and Ene-Polyynes

The total synthesis of polyyne and ene-polyyne natural products is a formidable task due to the inherent instability of the conjugated polyyne framework. academie-sciences.frnih.gov These molecules are susceptible to decomposition via light, heat, and air, necessitating carefully planned synthetic routes and handling procedures. academie-sciences.frpolymer-search.com The approaches to these molecules often involve the strategic assembly of smaller, more stable fragments, culminating in the formation of the sensitive polyyne core in the final stages of the synthesis. academie-sciences.fr

Key Coupling Reactions for Alkyne Formation

The construction of the tetrayne backbone of Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol relies heavily on powerful carbon-carbon bond-forming reactions that are adept at creating conjugated alkyne systems. Three such cornerstone reactions are the Cadiot-Chodkiewicz, Glaser, and Sonogashira couplings.

Cadiot-Chodkiewicz Coupling: This reaction is a powerful tool for the synthesis of unsymmetrical diynes, making it highly relevant for the step-wise construction of a tetrayne. alfa-chemistry.comrsc.org It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. alfa-chemistry.comjk-sci.com The reaction mechanism is believed to proceed through the formation of a copper(I) acetylide, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the 1,3-diyne. alfa-chemistry.com A key advantage of this method is its ability to form unsymmetrical polyynes, which is often a requirement in the synthesis of complex natural products. rsc.orgacs.org However, a potential side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by careful control of reaction conditions. chemrxiv.org

Glaser Coupling: The Glaser coupling, first reported in 1869, is the oxidative homocoupling of terminal alkynes to form symmetrical diynes. wikipedia.orgwikipedia.org The reaction is typically mediated by a copper(I) salt, such as copper(I) chloride or bromide, in the presence of an oxidant like air and a base. wikipedia.org While classic Glaser conditions can lead to byproducts, modifications such as the Eglinton and Hay couplings offer improved yields and selectivity. wikipedia.org The Hay coupling, for instance, utilizes a TMEDA complex of copper(I) chloride and catalytic amounts of oxygen. wikipedia.org This reaction is particularly useful for synthesizing symmetrical building blocks that can be further elaborated into more complex polyynes. However, preventing unwanted alkyne-alkyne coupling can be a challenge. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. youtube.comjk-sci.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for the late-stage introduction of alkyne moieties in complex syntheses. wikipedia.orgjk-sci.com For the synthesis of a tetrayne, the Sonogashira coupling could be employed to couple a terminal diyne with a vinyl halide, for instance.

| Reaction | Reactants | Catalyst/Reagents | Product | Key Features |

|---|---|---|---|---|

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Base | Unsymmetrical Diyne | Excellent for unsymmetrical polyyne synthesis. alfa-chemistry.comrsc.org |

| Glaser | 2 x Terminal Alkyne | Cu(I) salt, Oxidant, Base | Symmetrical Diyne | Oldest coupling method, good for symmetrical building blocks. wikipedia.orgwikipedia.org |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne | Mild conditions, high functional group tolerance. wikipedia.orgjk-sci.com |

Stereoselective Introduction of the Trisubstituted Alkene

A crucial aspect of the synthesis of this compound is the stereoselective formation of the trisubstituted double bond. Achieving the desired (E) or (Z) geometry is paramount for biological activity in many natural products. Several modern synthetic methods can be employed for this purpose.

Phosphine-mediated Wittig-type reactions offer a pathway to stereoselectively synthesize trisubstituted alkenes. nih.gov For instance, a three-component reaction involving an aldehyde, an alpha-halo carbonyl compound, and a terminal alkene in the presence of triphenylphosphine (B44618) can produce trisubstituted alkenes with excellent E selectivity. nih.gov Another powerful approach is the transition-metal-catalyzed hydroalkylation of alkynes. nih.gov Copper hydride-catalyzed methods, for example, can achieve highly regio- and stereoselective synthesis of Z-configured trisubstituted alkenes via the hydroalkylation of alkynes. nih.gov The choice of ligand on the copper catalyst can be critical for achieving high yields and selectivity. nih.gov Furthermore, the reduction of a substituted alkyne can also provide stereodefined alkenes. youtube.com

Regioselective Diol Formation

The introduction of the 1,2-diol functionality requires a regioselective dihydroxylation of an appropriate alkene precursor. The Sharpless asymmetric dihydroxylation is a premier method for this transformation, allowing for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral ligand derived from cinchona alkaloids, which dictates the facial selectivity of the dihydroxylation. The choice of ligand ((DHQ)2PHAL or (DHQD)2PHAL) determines which enantiomer of the diol is formed. Given the presence of a tetrayne moiety in the target molecule, this transformation would likely be performed on a precursor alkene before the full, unstable polyyne chain is constructed to avoid decomposition.

Convergent and Linear Synthesis Methodologies

The assembly of a complex molecule like this compound can be approached through either a linear or a convergent synthesis.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the later stages. nih.govresearchgate.netnih.gov This approach is generally more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and the final coupling steps occur with more advanced, higher molecular weight intermediates. academie-sciences.fr For the target diol, a convergent strategy might involve the synthesis of a fragment containing the diol and the trisubstituted alkene, and another fragment containing the tetrayne precursor, followed by a final coupling reaction. academie-sciences.fr

Protecting Group Strategies for the Diol Functionality

The hydroxyl groups of the 1,2-diol are reactive and may interfere with subsequent reactions in the synthetic sequence. Therefore, they often need to be protected. wikipedia.org Cyclic acetals are common protecting groups for 1,2-diols. thieme-connect.dechem-station.com For example, reaction with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst can form an isopropylidene (acetonide) or benzylidene acetal, respectively. thieme-connect.denih.gov These groups are generally stable to basic and nucleophilic conditions but can be readily removed under acidic conditions. wikipedia.orgthieme-connect.de Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are another popular choice for protecting alcohols and can be removed with fluoride-containing reagents. wikipedia.org The choice of protecting group is critical and must be compatible with the reaction conditions used in the subsequent steps of the synthesis. wikipedia.orgacs.org

| Protecting Group | Formation Reagents | Deprotection Conditions | Key Features |

|---|---|---|---|

| Isopropylidene (Acetonide) | Acetone, Acid catalyst | Aqueous Acid | Stable to base and nucleophiles. thieme-connect.de |

| Benzylidene Acetal | Benzaldehyde dimethyl acetal, Acid catalyst (e.g., Cu(OTf)2) | Aqueous Acid or Hydrogenolysis | Common for 1,2- and 1,3-diols. nih.gov |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Base (e.g., Imidazole) | Fluoride source (e.g., TBAF) | Robust and widely used for alcohols. wikipedia.org |

Challenges and Innovations in Polyacetylene Synthesis

The synthesis of polyacetylenes and related compounds is fraught with challenges, primarily due to their instability. polymer-search.comcambridge.org Polyynes are prone to polymerization, cross-linking, and decomposition, especially when exposed to light, heat, or oxygen. polymer-search.comrsc.org This instability increases with the length of the conjugated system. academie-sciences.fr Furthermore, many polyacetylenes are poorly soluble, which can complicate purification and characterization. cambridge.orgmdpi.com

To address these challenges, several innovative strategies have been developed. The use of bulky end-groups, such as trialkylsilyl groups, can protect the polyyne chain during synthesis and improve solubility. wikipedia.org The development of new and more efficient catalysts for coupling reactions has also been a major focus. chemrxiv.orgmdpi.com For instance, advancements in Sonogashira and Cadiot-Chodkiewicz couplings have enabled the synthesis of increasingly complex polyynes with higher yields and selectivity. rsc.orglibretexts.org Another innovative approach is the encapsulation of the polyyne chain within a larger molecular structure, such as a rotaxane, which can significantly enhance its stability. acs.orgresearchgate.net The synthesis of polyynes within a polymer matrix via pulsed laser ablation in a liquid is another novel method to stabilize these reactive molecules. rsc.org These ongoing innovations continue to push the boundaries of what is possible in the synthesis of these remarkable and often biologically active compounds.

Advanced Spectroscopic Characterization and Structural Investigations of Tridec 3 Ene 5,7,9,11 Tetrayne 1,2 Diol

Infrared and Raman Spectroscopy for Triple Bond Identification

The IR spectrum of a molecule like Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol would be expected to exhibit characteristic absorption bands for its various functional groups. The vicinal diol functionality would give rise to a broad O-H stretching band, typically in the region of 3350±50 cm⁻¹, indicative of hydrogen bonding. spectroscopyonline.com A C-O stretching vibration for the secondary alcohol groups would also be anticipated around 1094 cm⁻¹. spectroscopyonline.com The conjugated ene-tetrayne system is expected to show distinct signals. The C=C stretching vibration of the double bond would likely appear in the 1600-1680 cm⁻¹ region. The C≡C stretching vibrations of the polyyne chain are more complex. In polyynes, the individual C≡C stretching modes can couple, leading to a series of bands. For phenyl-capped polyynes, these bands are observed in the 2100-2200 cm⁻¹ range. researchgate.net For a hexayne chain, characteristic overlapping peaks have been noted at 2165 and 2191 cm⁻¹. spectroscopyonline.com

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the polyyne backbone, which are often weak or silent in the IR spectrum. The most intense feature in the Raman spectrum of a polyyne is typically the collective stretching mode of the C≡C bonds, often referred to as the "effective conjugation coordinate" (ECC). The frequency of this band is sensitive to the length of the conjugated system. researchgate.net For phenyl-capped polyynes, this strong Raman band shifts to lower wavenumbers as the number of acetylene (B1199291) units increases. researchgate.net For instance, the primary Raman peak for a phenyl-capped diyne appears around 2210 cm⁻¹, while for a hexayne, it is observed near 2140 cm⁻¹. researchgate.net The C=C stretching vibration would also be Raman active, expected in the 1550-1640 cm⁻¹ region. researchgate.netresearchgate.net

A representative table of expected vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference Compound(s) |

| O-H | Stretching | 3200-3500 (broad) | IR | Polyvinyl alcohol spectroscopyonline.com |

| C-H | Stretching (alkenyl) | 3000-3100 | IR, Raman | General Alkenes |

| C≡C | Stretching | 2100-2250 | IR, Raman | Phenyl-capped polyynes researchgate.net |

| C=C | Stretching | 1600-1680 | IR, Raman | General Alkenes researchgate.netresearchgate.net |

| C-O | Stretching | 1050-1150 | IR | Polyvinyl alcohol spectroscopyonline.com |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration if applicable

The presence of two stereogenic centers at positions 1 and 2 of the diol moiety in this compound makes it a chiral molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for determining the absolute configuration and conformational preferences of such molecules.

While direct CD or ORD data for this specific compound is not documented, the principles of these techniques as applied to other chiral natural products and synthetic molecules can provide insight. For acyclic vicinal diols, the relative configuration (threo or erythro) can often be determined using NMR spectroscopy, sometimes in the presence of a chiral solvating agent. researchgate.net The absolute configuration can then be assigned using methods like the exciton (B1674681) chirality method on suitable derivatives or by comparing experimental CD spectra with quantum chemical calculations.

In the context of polyacetylenes, CD spectroscopy has been effectively used to study the helical conformations of chiral poly(phenylacetylene)s. spectroscopyonline.com For smaller chiral molecules, the Cotton effects observed in the CD spectrum, which are the differential absorption of left and right circularly polarized light, are directly related to the electronic transitions of the chromophores within the chiral environment. The conjugated ene-tetrayne system of this compound is a strong chromophore, and its electronic transitions would be expected to give rise to distinct Cotton effects in the CD spectrum, the signs and magnitudes of which would be diagnostic of the absolute configuration of the diol.

Optical Rotatory Dispersion (ORD), the variation of optical rotation with wavelength, is another valuable technique. The ORD spectrum of a chiral molecule will show anomalous curves, known as Cotton effects, in the regions of its absorption bands. rsc.org The shape and sign of these Cotton effect curves can be correlated with the stereochemistry of the molecule. For chiral polyacetylenes, the electronic transitions of the polyyne chain would dominate the ORD spectrum, and the analysis of the resulting Cotton effects would be a key tool in assigning the absolute configuration of the 1,2-diol.

Given the lack of experimental data, a definitive assignment of the absolute configuration for naturally occurring or synthetically produced this compound is not possible at this time. However, the application of CD and ORD spectroscopy, in conjunction with theoretical calculations, represents the most robust approach to this stereochemical problem.

Advanced X-ray Crystallography of Derivatives for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, studies on related polyyne derivatives offer valuable insights into the likely solid-state conformation and packing of this molecule.

The solid-state structure of polyynes is significantly influenced by their end-capping groups. For instance, bulky end groups like triisopropylsilyl can induce a bent or even helical conformation in the polyyne chain to facilitate denser crystal packing. spectroscopyonline.com In the case of this compound, the presence of polar hydroxyl groups would be expected to play a dominant role in the crystal packing through the formation of intermolecular hydrogen bonds.

To obtain a definitive crystal structure, it would be necessary to synthesize and crystallize this compound or a suitable derivative. Derivatization of the hydroxyl groups, for example, by esterification, could yield a more crystalline material that is amenable to X-ray diffraction analysis. The resulting crystal structure would unambiguously determine the relative stereochemistry of the diol and, if a chiral derivative is used, could also establish the absolute configuration.

Below is a hypothetical data table summarizing the type of information that would be obtained from a successful X-ray crystallographic analysis of a derivative.

| Crystallographic Parameter | Description | Expected Significance for this compound Derivative |

| Crystal System | The geometric framework of the crystal lattice. | Dependent on the specific derivative and packing. |

| Space Group | The symmetry elements of the unit cell. | Provides information on the chirality and packing symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | Defines the size and shape of the unit cell. |

| Bond Lengths (C≡C, C-C, C=C, C-O) | The distances between bonded atoms. | Confirms the alternating bond-length pattern of the polyyne and the geometry of the diol. |

| Bond Angles | The angles between adjacent bonds. | Reveals any deviation from linearity in the polyyne chain and the conformation of the diol. |

| Torsion Angles | The dihedral angles between planes of atoms. | Defines the overall conformation of the molecule, including the orientation of the diol relative to the polyyne chain. |

| Hydrogen Bonding Parameters | Distances and angles of intermolecular O-H···O interactions. | Key to understanding the supramolecular assembly in the solid state. |

Chemical Reactivity and Transformations of Tridec 3 Ene 5,7,9,11 Tetrayne 1,2 Diol

Reactions Involving the Terminal Alkene

The terminal double bond in Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol is susceptible to a variety of addition reactions characteristic of alkenes. The reactivity of this C=C bond is influenced by the adjacent highly conjugated poly-yne system, which can affect the electron density and stereochemical outcome of the reactions.

Electrophilic additions are a hallmark of alkene chemistry. For instance, the reaction with hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon (C4) and the halide to the more substituted carbon (C3), proceeding through a stable carbocation intermediate. The stability of this carbocation would be influenced by the neighboring poly-yne chain.

Similarly, hydration of the double bond, typically catalyzed by acid, would lead to the formation of an alcohol. Hydroboration-oxidation, on the other hand, would result in an anti-Markovnikov addition, yielding a terminal alcohol. Halogenation with reagents like bromine (Br₂) would result in the addition of bromine atoms across the double bond.

It is important to note that the presence of the extensive π-system of the poly-ynes can lead to more complex reactions, and controlling the selectivity between the alkene and the alkynes can be a synthetic challenge. msu.eduyoutube.com

Table 1: Predicted Reactions of the Terminal Alkene in this compound

| Reaction Type | Reagents | Predicted Product |

| Hydrohalogenation | HBr | 3-bromo-trideca-5,7,9,11-tetrayne-1,2-diol |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | Trideca-5,7,9,11-tetrayne-1,2,3-triol |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Trideca-5,7,9,11-tetrayne-1,2,4-triol |

| Halogenation | Br₂ | 3,4-dibromo-trideca-5,7,9,11-tetrayne-1,2-diol |

Reactions of the Poly-yne System

The conjugated tetrayne moiety is a defining feature of this compound, and its reactivity is rich and varied. This system of alternating triple and single bonds is electron-rich and can participate in a range of transformations, including cyclizations, oxidations, and reductions. wikipedia.org

The linear, rigid structure of the poly-yne chain can be induced to form cyclic structures under various conditions. These cyclization reactions are of significant interest for generating novel molecular architectures. taylorfrancis.com For example, transition-metal-catalyzed cyclizations, such as those using palladium or copper catalysts, can lead to the formation of aromatic or other cyclic compounds. wikipedia.orgresearchgate.net Intramolecular cyclizations could also be envisioned, potentially involving the other functional groups within the molecule. Acid-catalyzed cyclization of conjugated alkynes has also been shown to produce cyclic dendralenes. mdpi.com

Table 2: Potential Cyclization Pathways for the Poly-yne System

| Reaction Type | Catalyst/Conditions | Potential Product Class |

| Alkyne Trimerization | Transition metal catalysts | Substituted aromatic rings |

| Intramolecular Cyclization | Heat or light | Complex polycyclic structures |

| Acid-Catalyzed Cyclization | Strong acids (e.g., TFA) | Cyclic dendralenes |

The poly-yne system can be either oxidized or reduced, leading to a variety of new structures.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon triple bonds. masterorganicchemistry.com Complete oxidation would break down the poly-yne chain into carboxylic acids. For an internal alkyne, this results in two carboxylic acid molecules. Given the tetrayne structure, this would lead to a mixture of smaller, highly oxidized fragments. Milder oxidation conditions can sometimes yield 1,2-diketones without cleaving the carbon-carbon bond. masterorganicchemistry.com

Reduction: The triple bonds of the poly-yne system can be selectively reduced. Catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst will typically reduce all the triple bonds to single bonds, yielding the corresponding saturated alkane. libretexts.org To achieve partial reduction to alkenes, specific catalysts are required. Lindlar's catalyst (Pd/BaSO₄, quinoline) is commonly used for the syn-addition of hydrogen, leading to the formation of cis-(Z)-alkenes. youtube.com Alternatively, dissolving metal reduction, such as with sodium in liquid ammonia (B1221849) (Na/NH₃), results in the anti-addition of hydrogen, yielding trans-(E)-alkenes. libretexts.orgyoutube.com The selective reduction of a poly-yne system can be complex, but it offers a powerful tool for generating stereochemically diverse polyenes. msu.edu

Table 3: Oxidative and Reductive Transformations of the Poly-yne System

| Transformation | Reagents | Expected Outcome |

| Complete Reduction | H₂, Pd/C | Complete saturation to an alkyl chain |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | Formation of (Z)-alkenes |

| Partial Reduction (trans) | Na, NH₃ (l) | Formation of (E)-alkenes |

| Oxidative Cleavage | 1. O₃ 2. H₂O | Cleavage of triple bonds to carboxylic acids |

| Mild Oxidation | KMnO₄ (cold, dilute) | Formation of poly-ketones |

Derivatization Chemistry for Structure-Activity Relationship Studies

To explore how the structure of this compound relates to its biological activity, a variety of derivatives can be synthesized. nih.gov The diol functionality is a prime target for such modifications.

The two hydroxyl groups at the C1 and C2 positions can be readily converted into esters or ethers.

Esterification: The diol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form mono- or di-esters. upt.roresearchgate.net The reaction can be catalyzed by acids or promoted by coupling agents. Selective monoesterification of symmetrical diols can be achieved using specific reagents like resin-bound triphenylphosphine (B44618). researchgate.net The choice of the acyl group can be varied to modulate properties such as lipophilicity and steric bulk. Regioselective esterification of vicinal diols can sometimes be achieved, depending on the reaction conditions and the substrate. nih.gov Oxidative esterification of diols presents an alternative route to polyester (B1180765) precursors. rsc.org

Etherification: The hydroxyl groups can also be converted to ethers through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide. The formation of cyclic ethers from diols can also be accomplished through dehydration using acid catalysts. researchgate.netreading.ac.uk

Glycosylation, the attachment of a sugar moiety, is a common modification of natural products that can significantly impact their biological activity, solubility, and bioavailability. researchgate.netnih.gov The diol of this compound is a suitable site for glycosylation. This can be achieved through chemical or enzymatic methods. Chemical glycosylation often involves the use of a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, and a promoter. The stereochemical outcome of the glycosidic bond formation is a critical aspect of the synthesis. The presence of sugar units can have a profound effect on the biological properties of poly-yne compounds. researchgate.netnih.gov

Stability and Degradation Pathways of this compound

The stability of this compound, commonly known as falcarindiol (B120969), is a critical factor influencing its chemical reactivity and biological activity. As a polyacetylene, its highly unsaturated structure, characterized by multiple triple and double bonds, renders it susceptible to various degradation processes. Research indicates that the compound is notably unstable in oxidative, photolytic, and thermal environments, and its integrity can also be compromised by significant changes in pH. koreascience.krresearchgate.net

The inherent reactivity of falcarindiol and related polyacetylenes is linked to the ability of the conjugated triple bonds to stabilize a carbocation formed at the C-3 position, which promotes nucleophilic substitution at this site. researchgate.net This reactivity underpins its susceptibility to degradation.

General Instabilities

Polyacetylenes, including falcarindiol, are known to be sensitive to several environmental factors:

Thermal Stress: Heating can lead to significant degradation of the compound. For instance, processes like roasting have been shown to cause a substantial decrease in the concentration of falcarindiol. researchgate.net

Light Exposure: Exclusion of light is often a necessary precaution during the extraction and handling of polyacetylenes to prevent light-induced degradation reactions. koreascience.kr

Oxidation: The presence of oxygen can lead to the oxidative degradation of the molecule. koreascience.kr In controlled laboratory settings, however, falcarindiol has demonstrated stability when stored under specific conditions, such as in ethanol (B145695) at -20°C or within a prepared diet for short periods, where no signs of oxidation, degradation, or isomerization were observed. mdpi.comrsc.orgsdu.dk

pH Changes: The stability of falcarindiol can be influenced by the pH of its environment. researchgate.net

Specific Degradation Transformations

While general instabilities are well-documented, specific degradation pathways and their resulting products have been elucidated in a few targeted studies.

Oxidation: Controlled oxidation of falcarindiol using manganese dioxide (MnO₂) has been shown to yield two primary products: falcarinolone (B12367220) and falcarindione. koreascience.kr This reaction involves the oxidation of the secondary alcohol groups present in the falcarindiol molecule.

Olefin Cross-Metathesis: A specific chemical degradation has been demonstrated using olefin cross-metathesis with Grubbs' second-generation catalyst and ethylene (B1197577) gas. This reaction selectively removes the aliphatic side chain of falcarindiol, resulting in the formation of a symmetrical molecule, 1,9-decadiene-4,6-diyne-3,8-diol. acs.org This particular transformation was instrumental in determining the stereochemistry of the parent compound rather than representing a common natural degradation pathway.

The following table summarizes the known degradation reactions of this compound.

| Reagent/Condition | Degradation Product(s) | Reaction Type |

| Manganese Dioxide (MnO₂) | Falcarinolone, Falcarindione | Oxidation |

| Grubbs' Catalyst + Ethylene | 1,9-decadiene-4,6-diyne-3,8-diol | Olefin Cross-Metathesis |

It is important to note that while the general susceptibility of this compound to heat, light, and pH variations is established, detailed mechanistic studies of these natural degradation pathways and the full spectrum of their products are not extensively reported in the current scientific literature.

Theoretical and Computational Studies of Tridec 3 Ene 5,7,9,11 Tetrayne 1,2 Diol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), represent a powerful tool for elucidating the electronic structure of molecules like Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol. These calculations provide a fundamental understanding of the molecule's geometry, stability, and electronic properties. A typical approach would involve geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger) to find the lowest energy structure.

From the optimized electronic structure, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For a molecule with a conjugated system of ene and tetrayne moieties, the HOMO is expected to be delocalized across the pi-system, while the LUMO would also be a pi-antibonding orbital. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Properties for this compound

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high | Susceptible to electrophilic attack at electron-rich sites (alkene and alkyne carbons). |

| LUMO Energy | Relatively low | Susceptible to nucleophilic attack, particularly at the carbon atoms of the conjugated system. |

| HOMO-LUMO Gap | Small to moderate | Suggests significant chemical reactivity, characteristic of polyacetylenes. |

| Orbital Distribution | Delocalized across the C3-C12 backbone | Reactivity is likely distributed across the conjugated system rather than localized to a single atom. |

Reactivity descriptors derivable from DFT, such as electronegativity, chemical hardness, and electrophilicity index, would further quantify the molecule's reactive nature.

Computational methods are routinely used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental data (if available), are invaluable for structure verification. The predicted shifts would be highly characteristic, with the sp-hybridized carbons of the tetrayne moiety appearing in a distinct region of the ¹³C NMR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For a highly conjugated system like this compound, TD-DFT calculations would predict strong absorptions in the UV-visible region, corresponding to π → π* electronic transitions. The calculated maximum absorption wavelength (λmax) is a direct consequence of the HOMO-LUMO gap.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the tridecane (B166401) backbone and the rotation around the C1-C2 and C2-C3 single bonds mean that this compound can exist in multiple conformations.

Conformational Analysis would typically involve a systematic search of the potential energy surface by rotating the dihedral angles of the flexible bonds. This would identify the low-energy conformers and the transition states connecting them. The presence of the 1,2-diol group allows for the possibility of intramolecular hydrogen bonding between the two hydroxyl groups, which could significantly stabilize certain conformations. nih.gov

Molecular Dynamics (MD) Simulations would provide insight into the dynamic behavior of the molecule in different environments (e.g., in vacuum or in a solvent). MD simulations track the atomic motions over time, revealing the preferred conformations and the timescale of conformational changes. mdpi.com For a molecule with potential biological activity, simulations in an aqueous environment are particularly relevant to understand its behavior in a physiological context.

Molecular Docking Studies for Putative Biological Targets

Given that related polyacetylenes like falcarindiol (B120969) exhibit biological activity, it is plausible that this compound could also interact with biological macromolecules. mdpi.comtaylorandfrancis.com Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein (receptor).

The process would involve:

Identifying potential protein targets based on the known activities of similar compounds (e.g., enzymes involved in inflammatory pathways or cell signaling).

Generating a 3D model of this compound.

Using a docking algorithm to place the molecule into the binding site of the target protein in various orientations and conformations.

Scoring the resulting poses based on the predicted binding affinity to identify the most likely binding mode.

The results of such studies could guide the design of new experiments and provide a hypothesis for the molecule's mechanism of action.

In Silico Prediction of Chemical Reactivity and Stability

The stability of this compound is a critical parameter. The highly unsaturated tetrayne moiety suggests potential instability, particularly towards light, heat, and oxidative conditions.

In silico methods can predict various stability and reactivity parameters:

Heat of Formation: Calculated using quantum chemical methods to assess thermodynamic stability.

Bond Dissociation Energies: Calculation of the energy required to break specific bonds can identify the weakest points in the molecule, predicting likely degradation pathways.

Radical Susceptibility: Mapping the spin density in a radical cation or anion of the molecule can predict sites prone to radical attack.

Table 2: Predicted Chemical Reactivity and Stability Profile

| Parameter | Predicted Property | Rationale |

|---|---|---|

| Thermodynamic Stability | Moderate to Low | The high degree of unsaturation, particularly the four conjugated triple bonds, likely results in a high heat of formation. |

| Photostability | Low | Extended conjugated systems are often susceptible to photochemical reactions upon absorption of UV or visible light. |

| Oxidative Stability | Low | The electron-rich pi-system of the ene-tetrayne is a likely target for oxidizing agents. |

| Reactivity Hotspots | The C3=C4 double bond and the C5-C12 tetrayne system | These are the most electron-rich and sterically accessible parts of the conjugated system. |

These computational predictions, while theoretical, provide a foundational understanding of the chemical nature of this compound and serve as a guide for future experimental investigation.

Molecular Mechanisms of Biological Activity of Tridec 3 Ene 5,7,9,11 Tetrayne 1,2 Diol

Investigations into Cellular Targets and Pathways

Comprehensive research is required to elucidate the specific molecular interactions of Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol. The following subsections represent key areas where future investigation would be necessary to understand its potential pharmacological profile.

Angiogenesis Modulation Mechanisms

There is currently no scientific literature detailing the mechanisms by which this compound may modulate angiogenesis.

Immunomodulatory Mechanisms (e.g., T helper cell differentiation)

Information regarding the immunomodulatory effects of this compound, including its influence on T helper cell differentiation, is not available.

Anti-diabetic Mechanisms (e.g., blood glucose regulation, pancreatic β-cell function)

The potential anti-diabetic mechanisms of this compound, such as its role in blood glucose regulation or its effects on pancreatic β-cell function, have not been documented.

Anti-inflammatory Mechanisms

Specific anti-inflammatory pathways activated or inhibited by this compound have not been identified. While some polyacetylenes exhibit anti-inflammatory properties, this cannot be directly extrapolated to this specific compound. bohrium.com

Anti-microbial and Anti-fungal Mechanisms

There is no available data on the anti-microbial or anti-fungal mechanisms of action for this compound. Polyacetylenes as a class have shown such activities, but compound-specific details are unknown. mdpi.comresearchgate.net

Anti-tumor Mechanisms (e.g., apoptosis induction, cell cycle inhibition)

The anti-tumor mechanisms of this compound, including any potential for apoptosis induction or cell cycle inhibition, remain uninvestigated. While cytotoxic properties have been reported for other polyacetylenes, specific data for this compound is absent. mdpi.comnih.gov

Enzyme Inhibition Studies at the Molecular Level

While this compound, commonly known as cicutoxin (B1197497), is primarily recognized for its potent effects on ion channels, research has also shed light on its interactions with enzymes. A notable area of investigation has been its influence on potassium (K+) channels in T lymphocytes, which function as enzymes controlling ion flow across the cell membrane.

Studies have demonstrated that cicutoxin acts as a potent blocker of K+ channels in activated T lymphocytes. nih.gov This inhibition is dose-dependent and reversible. nih.gov The blockade of these channels has a direct impact on T lymphocyte proliferation, a process known to be dependent on K+ channel function. nih.gov Experimental data using ³H-thymidine uptake assays have shown that at non-cytotoxic concentrations, cicutoxin significantly reduces T lymphocyte proliferation in a dose-dependent manner. nih.gov

The following table summarizes the key findings related to the enzyme (ion channel) inhibition by this compound:

| Parameter | Observation | Source |

| Target | Potassium (K+) channels in T lymphocytes | nih.gov |

| Effect | Dose-dependent and reversible block of K+ currents | nih.gov |

| EC50 | 1.8 x 10⁻⁵ mol/l for K+ current block | nih.gov |

| Maximum Blockade | 71% at a concentration of 7 x 10⁻⁵ mol/l | nih.gov |

| Functional Consequence | Inhibition of K+ channel-dependent T lymphocyte proliferation | nih.gov |

These findings suggest a specific interaction between this compound and the molecular machinery of ion channels, leading to significant physiological consequences at the cellular level.

Receptor Binding and Signaling Pathway Modulation

The primary mechanism of action for this compound is its interaction with the gamma-aminobutyric acid type A (GABA_A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org Cicutoxin acts as a potent non-competitive antagonist of the GABA_A receptor. wikipedia.org

Normally, the binding of GABA to its receptor opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and thus an inhibitory effect. wikipedia.org this compound disrupts this process by binding to the GABA_A receptor at a site distinct from the GABA binding site, yet it still prevents the channel from opening. wikipedia.org This non-competitive antagonism effectively blocks the inhibitory signal of GABA, leading to a state of constant neuronal depolarization and hyperactivity, which manifests as seizures. wikipedia.org

Radioligand binding assays have been instrumental in characterizing this interaction. Studies using the non-competitive GABA antagonist [³H]EBOB have shown that the potency of cicutoxin and its derivatives in inhibiting [³H]EBOB binding to GABA-gated Cl⁻ channels in the rat brain cortex correlates with their acute toxicity. nih.gov This provides strong evidence that the binding to these channels is a key determinant of the compound's biological activity. nih.gov

Furthermore, some research suggests that cicutoxin can prolong the duration of neuronal repolarization in a dose-dependent manner, potentially by up to six-fold at a concentration of 100 μmol/L. wikipedia.org This prolonged action potential could contribute to the observed excitatory effects. wikipedia.org

The signaling pathway modulation by this compound can be summarized as follows:

| Target Receptor | Binding Action | Signaling Pathway Affected | Consequence | Source |

| GABA_A Receptor | Non-competitive antagonist | GABAergic inhibitory neurotransmission | Blockade of chloride ion influx, leading to neuronal hyperexcitability and seizures. | wikipedia.orgnih.gov |

| Neuronal Ion Channels | Prolongation of repolarization | Action potential duration | Increased excitatory activity. | wikipedia.org |

| T-lymphocyte K+ Channels | Blocker | Ion channel-dependent signaling | Inhibition of T-lymphocyte proliferation. | nih.gov |

Structure-Activity Relationship (SAR) Studies based on Synthetic Analogues

The biological activity of this compound is intrinsically linked to its unique chemical structure. Structure-activity relationship (SAR) studies, including those on synthetic and naturally occurring analogues, have identified several key features crucial for its potent effects.

The highly unsaturated C17 polyacetylene backbone, with its conjugated system of triple and double bonds, is a fundamental requirement for its toxicity. nih.gov The length and geometry of this π-bond conjugation are critical for activity. nih.gov

The two hydroxyl groups present in the molecule also play a significant role in its biological activity. Chemical modifications such as acetylation or methylation of either the terminal or the allylic hydroxyl group have been shown to cause a substantial reduction in cytotoxicity by over 50%. This indicates the direct involvement of these hydroxyl groups in the interaction with the receptor, likely through hydrogen bonding within the binding site of the GABA_A receptor.

Stereochemistry is another critical factor. The naturally occurring (R)-(-)-cicutoxin, with the systematic name (8E,10E,12E,14R)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol, is the more potent enantiomer. Interestingly, early studies on the total synthesis of racemic cicutoxin reported that the racemate was approximately twice as active as the naturally occurring enantiomer, a finding that warrants further investigation. wikipedia.org

A comparative study of related polyacetylenes has further refined our understanding of the structural requirements for activity. The research indicated that a molecule with two hydroxy groups separated by a rigid hydrocarbon chain of a specific length is necessary for the observed prolongation of neuronal action potentials. researchgate.net

The table below outlines the key structural features and their impact on the activity of this compound and its analogues.

| Structural Feature | Importance for Activity | Source |

| C17 Polyacetylene Backbone | Essential for toxicity; length and geometry of π-bond conjugation are critical. | nih.gov |

| Terminal and Allylic Hydroxyl Groups | Crucial for receptor binding; modification leads to significantly reduced cytotoxicity. | |

| Stereochemistry at C-14 | The (R)-enantiomer is the naturally occurring and more potent form. | |

| Rigid Hydrocarbon Chain with Two Hydroxyl Groups | Necessary for the prolongation of neuronal action potentials. | researchgate.net |

While these studies provide valuable insights, a comprehensive SAR analysis based on a broad range of synthetic analogues of this compound is not extensively documented in the currently available scientific literature.

Proteomics and Metabolomics Approaches to Uncover Biological Effects

The application of large-scale analytical techniques such as proteomics and metabolomics offers a powerful approach to globally assess the biological effects of a compound. Proteomics allows for the comprehensive study of the entire set of proteins expressed by an organism or cell, while metabolomics focuses on the complete set of small-molecule metabolites.

Despite the potential of these "omics" technologies to provide a more holistic understanding of the cellular response to this compound, a review of the available scientific literature did not yield any specific proteomics or metabolomics studies conducted on this particular compound or its direct cellular or organismal effects.

Such studies, were they to be conducted, could potentially:

Identify novel protein targets of this compound beyond the currently known GABA_A receptor and potassium channels.

Reveal downstream signaling pathways that are perturbed by the compound's activity.

Characterize the metabolic fingerprint of toxicity, identifying key metabolic pathways that are disrupted.

Provide biomarkers for exposure and effect.

The absence of such studies represents a significant knowledge gap in the comprehensive understanding of the molecular toxicology of this compound. Future research employing these advanced analytical platforms would be invaluable in further elucidating its complex biological activity.

Advanced Research Methodologies and Analytical Techniques for Polyacetylenes

Advanced Chromatographic Methods for Complex Mixtures

Isolating polyacetylenes from their natural sources, typically plants of the Asteraceae family or marine organisms, is a formidable task. nih.gov The extracts contain a multitude of structurally related compounds and other metabolites, making conventional single-dimension chromatography insufficient for complete separation. mdpi.com

Multi-dimensional chromatography enhances separation performance by subjecting a sample to two or more independent separation stages. mdpi.comchromatographytoday.com This approach dramatically increases peak capacity, which is crucial for resolving components in highly complex mixtures like plant essential oils or tissue extracts where polyacetylenes are found. chromatographytoday.comchromatographyonline.com

Comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography (LCxLC) are powerful implementations of this principle. chromatographyonline.comchromatographyonline.com In GCxGC, effluent from a primary column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase for a rapid, secondary separation. chemistry-matters.com This process creates a structured two-dimensional chromatogram where chemically similar compounds cluster together, aiding in both targeted and non-targeted analysis. chemistry-matters.com For a volatile derivative of Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol, GCxGC could separate it from other isomeric polyacetylenes and matrix interferences, leading to cleaner mass spectra and more confident identification. chemistry-matters.com

Similarly, LCxLC combines two different liquid chromatography separation mechanisms, such as reversed-phase (RP) and normal-phase (NP), or size-exclusion (SEC) and RP. researchgate.netnih.gov The key to effective LCxLC is using two "orthogonal" or highly different separation modes to maximize the separation space. chromatographyonline.com Given the diol functionality and the long, unsaturated carbon chain of this compound, a combination of NP-LC (separating based on the polar diol group) and RP-LC (separating based on the hydrophobic carbon chain) would be a suitable orthogonal approach for its isolation from a complex lipid extract. nih.gov

| Parameter | 1D Chromatography | 2D Chromatography (GCxGC, LCxLC) |

|---|---|---|

| Peak Capacity | Low to Moderate (e.g., 50-500) chromatographyonline.com | Very High (product of individual dimensions, e.g., >5000) chromatographyonline.comnih.govshimadzu.nl |

| Resolution | Often limited by co-elution in complex samples. chemistry-matters.com | Significantly enhanced, separates overlapping peaks. chromatographyonline.com |

| Sample Type | Simple to moderately complex mixtures. | Highly complex mixtures (e.g., petroleum, natural products, proteomes). chromatographyonline.comlabrulez.com |

| Data Complexity | Simple 2D plot (Signal vs. Time). | Complex 3D plot or contour plot (Time 1 vs. Time 2 vs. Signal). chemistry-matters.com |

The presence of a vicinal diol at the C-1 and C-2 positions of this compound creates a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. The separation of these enantiomers is critical, as they often exhibit different biological activities. Chiral chromatography is the primary technique for this purpose. youtube.comnih.gov

This is most commonly achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.comkhanacademy.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in separating a broad range of chiral compounds, including those with multiple functional groups. nih.govmdpi.com For this compound, a polysaccharide-based CSP would likely be effective at resolving the two enantiomers by forming transient diastereomeric complexes through interactions like hydrogen bonding with the diol group. mdpi.com

A more advanced and specialized technique involves using chiral liquid crystals in nuclear magnetic resonance (NMR) spectroscopy. In one study, a lyotropic liquid crystal made from an L-valine-derived polyacetylene was used as an alignment medium to induce spectral differences between enantiomers of various chiral compounds, demonstrating a novel approach to enantiodiscrimination. nih.gov This method offers a powerful tool for analyzing the enantiomeric purity of chiral polyacetylenes without the need for physical separation. nih.gov

| Chiral Stationary Phase (CSP) Type | Separation Principle | Typical Analytes |

|---|---|---|

| Polysaccharide-based (e.g., Chiralpak) | Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves of the polymer. mdpi.com | Broad range of racemates, including alcohols, amines, and carbonyls. nih.gov |

| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Aromatic compounds, amides, esters. |

| Protein-based (e.g., AGP, BSA) | Hydrophobic and polar interactions in chiral pockets of immobilized proteins. | Primarily used for drug molecules in aqueous mobile phases. |

| Cyclodextrin-based | Inclusion of the analyte (or a portion of it) into the chiral cyclodextrin (B1172386) cavity. | Aromatic compounds, compounds with ring structures. |

Hyphenated Techniques in Analytical Chemistry

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing trace components in complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics, offering the sensitivity and selectivity needed to detect and identify low-concentration metabolites like polyacetylenes in biological samples. nih.govnih.govnih.gov An initial LC separation reduces the complexity of the mixture entering the mass spectrometer. nih.gov

For this compound, the vicinal diol moiety is a key structural feature. Specialized LC-MS methods have been developed for profiling vicinal diol-containing compounds, which can suffer from poor ionization and matrix interference. nih.gov One such strategy involves post-column derivatization to introduce a readily ionizable tag, significantly improving sensitivity and selectivity. nih.gov

In a tandem mass spectrometer, a specific ion corresponding to the molecular weight of the target compound (the precursor ion) is selected and fragmented. The resulting pattern of fragment ions (the product ion spectrum) provides a structural fingerprint. For this compound, fragmentation would likely occur across the polyyne chain and at the diol, providing key information to confirm its identity even when present at picomolar concentrations in a tissue extract. nih.gov

| Step | Technique | Purpose for Polyacetylene Analysis |

|---|---|---|

| 1. Sample Extraction | Liquid-liquid or Solid-phase extraction | Isolate lipophilic compounds, including polyacetylenes, from aqueous biological matrix. nih.gov |

| 2. Separation | Reversed-Phase HPLC or UHPLC | Separate individual polyacetylenes and isomers based on hydrophobicity. nih.gov |

| 3. Ionization | Electrospray Ionization (ESI) or APCI | Generate gas-phase ions of the eluted compounds for MS analysis. |

| 4. Detection (MS1) | Full Scan Mass Spectrometry | Detect all ions to find the molecular weight of potential polyacetylenes. nih.gov |

| 5. Fragmentation (MS2) | Tandem Mass Spectrometry (MS/MS) | Fragment the parent ion to obtain a structural fingerprint for confirmation. nih.gov |

| 6. Data Analysis | Metabolomics Software | Compare fragmentation patterns and retention times to databases for identification. |

While MS is excellent for detection, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete, unambiguous structural elucidation of novel compounds. frontiersin.org For polyacetylenes isolated from complex mixtures, a combination of 2D NMR experiments is often required to piece together the structure. nih.govni.ac.rs

Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. ni.ac.rs For this compound, these experiments would confirm the connectivity of the entire carbon skeleton, from the diol group through the ene-tetrayne system. The unique electronic environment of polyacetylenes can even allow for the observation of long-range couplings over as many as eight or nine bonds, providing further structural confirmation. researchgate.net

Furthermore, NMR is a powerful tool for elucidating biosynthetic pathways. By feeding an organism with precursors enriched with stable isotopes (e.g., ¹³C-labeled acetate), researchers can track the incorporation of these labels into the final natural product. nih.gov The position of the ¹³C labels in the final structure, determined by ¹³C-NMR, reveals how the molecule was assembled by the organism's metabolic machinery. This approach has been fundamental in establishing that polyacetylenes are derived from fatty acid and polyketide precursors. nih.gov

| 2D NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| COSY (¹H-¹H) | Shows which protons are coupled (adjacent) to each other. ni.ac.rs | Trace the proton network through the diol and alkene moieties. |

| HSQC (¹H-¹³C) | Correlates each proton with its directly bonded carbon atom. ni.ac.rs | Assign the carbon signals for all protonated carbons. |

| HMBC (¹H-¹³C) | Shows correlations between protons and carbons over 2-4 bonds. ni.ac.rs | Connect the diol, alkene, and tetrayne fragments and identify quaternary carbons. |

| NOESY/ROESY | Shows protons that are close in space (through-space correlation). | Determine the stereochemistry (e.g., Z/E configuration) of the double bond. |

Microscale Reaction and Analysis for Scarce Natural Products

Many polyacetylenes are isolated from natural sources in only minute quantities. nih.govni.ac.rs This scarcity, combined with their potential instability, makes further chemical studies, such as derivatization or synthesis of analogues for structure-activity relationship (SAR) studies, extremely challenging. nih.govmdpi.org Microscale chemistry, which involves conducting reactions on a sub-milligram scale, is essential for working with such precious materials.

Modern microfluidic reactors or small-scale reaction vials can be used to perform chemical transformations, such as acetylation of the diol group in this compound. Such a derivatization could increase volatility for GC analysis or alter biological activity for further testing. The output of these microscale reactions can be directly coupled to highly sensitive analytical systems like LC-MS, creating a seamless workflow that minimizes sample handling and loss. This approach allows for the rapid analysis of reaction outcomes, consuming only a fraction of the scarce natural product isolate. The synthesis of polyacetylenes and their polymers often requires carefully controlled conditions, and microscale setups can provide precise control over parameters like temperature and reaction time, which is crucial for these sensitive compounds. mdpi.com

| Advantage of Microscale Chemistry | Description |

|---|---|

| Conservation of Material | Reactions are performed on microgram to milligram scales, preserving valuable and scarce natural products. |

| Reduced Reaction Time | High surface-area-to-volume ratio in microreactors can accelerate reaction rates. |

| Enhanced Safety | Handling very small quantities of potentially unstable or toxic compounds (like some polyacetylenes) is inherently safer. |

| Improved Control | Precise control over temperature, mixing, and reaction time leads to cleaner reactions and fewer byproducts. |

| Direct Coupling to Analysis | Effluent from microreactors can be directly injected into LC-MS or GC-MS systems for immediate analysis, minimizing degradation and loss. |

Research on "this compound" Remains Limited

Despite a comprehensive search of available scientific literature, detailed research focusing specifically on the chemical compound "this compound," particularly concerning its bioactivity-guided fractionation, is not presently available.

While the broader class of polyacetylenes, to which this compound belongs, is a subject of considerable scientific interest, information on this specific molecule is scarce. Polyacetylenes are a diverse group of natural products, frequently isolated from plants of the Asteraceae family, and are known for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.

Bioactivity-guided fractionation is a common strategy employed in natural product chemistry to isolate and identify biologically active constituents from a complex mixture. This process involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

Although general methodologies for the bioactivity-guided fractionation of polyacetylenes have been described in the scientific literature, and numerous polyacetylenic compounds have been isolated from various plant sources like those from the Bidens, Artemisia, and Dahlia genera, a specific protocol detailing the isolation of "this compound" based on its biological activity could not be found.

The available data does refer to structurally related compounds, such as other C13 polyacetylenes, which have been a subject of phytochemical and biological investigations. However, due to the strict requirement to focus solely on "this compound," and the absence of specific research on this compound, it is not possible to provide a detailed article on its bioactivity-guided fractionation at this time. Further research is needed to elucidate the biological properties and facilitate the targeted isolation of this particular polyacetylene.

Future Perspectives and Interdisciplinary Research Avenues for Tridec 3 Ene 5,7,9,11 Tetrayne 1,2 Diol

Exploration of Undiscovered Natural Sources

The discovery of novel bioactive compounds is often predicated on the exploration of untapped biological resources. Polyacetylenes are known to be produced by a variety of organisms, including plants, fungi, and marine invertebrates. researchgate.netnih.gov Future research should focus on a systematic bioprospecting effort to identify new natural sources of Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol and its structural analogs.

Marine Environments: The marine ecosystem, with its immense biodiversity, is a promising frontier for discovering new polyacetylenes. researchgate.net Sponges, tunicates, and marine microorganisms, in particular, have been shown to produce a diverse array of these compounds, often with unique structural modifications. researchgate.net Advanced techniques in marine sample collection, followed by sophisticated analytical methods, could lead to the identification of novel producers of this specific tridecadiol derivative.

Microbial Fermentation: The "unculturable" microbial world, including bacteria and fungi from diverse terrestrial and marine habitats, represents a vast and largely unexplored reservoir of biosynthetic potential. nih.gov High-throughput screening of microbial libraries, coupled with genomic analyses to identify polyacetylene biosynthetic gene clusters, could reveal previously unknown microbial sources.

Plant Biodiversity: While many polyacetylenes have been isolated from plants, a comprehensive screening of a wider range of plant species, especially those from unique ecological niches or with a history of use in traditional medicine, may yield new sources. researchgate.net

A systematic approach to bioprospecting is summarized in the table below:

| Target Environment | Organism Group | Rationale |

| Marine | Sponges, Tunicates | Known producers of diverse and bioactive polyacetylenes. researchgate.netresearchgate.net |

| Marine & Terrestrial | Bacteria, Fungi | Vast, underexplored genetic diversity for novel biosynthetic pathways. nih.gov |

| Terrestrial | Higher Plants | Historical source of polyacetylenes, with many species yet to be investigated. researchgate.net |

Development of Sustainable Production Methods (e.g., Synthetic Biology, Fermentation)

The often low natural abundance of polyacetylenes necessitates the development of sustainable and scalable production methods. Synthetic biology and fermentation offer promising avenues to overcome this limitation.

Heterologous Expression: The identification and characterization of the biosynthetic gene cluster responsible for producing this compound would enable its transfer into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This would allow for large-scale, controlled production through fermentation.

Metabolic Engineering: Once a production host is established, its metabolic pathways can be engineered to enhance the yield of the target compound. This could involve upregulating precursor supply, knocking out competing pathways, and optimizing fermentation conditions.

Cell-Free Systems: An alternative to whole-cell fermentation is the use of cell-free enzymatic systems. This approach offers greater control over reaction conditions and can simplify downstream processing, though it may be more costly to establish initially.

Design and Synthesis of Novel Polyacetylene Scaffolds

The polyacetylene backbone of this compound serves as a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced or new biological activities.

Combinatorial Chemistry: By systematically modifying the functional groups of the parent compound, a library of analogs can be generated. For example, the diol moiety could be esterified, etherified, or replaced with other functional groups to explore structure-activity relationships.

Click Chemistry: The alkyne functionalities within the polyacetylene chain are amenable to "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This powerful and selective reaction allows for the efficient conjugation of a wide range of molecules, including fluorescent tags, affinity labels, and drug delivery vectors. drpress.orgresearchgate.net

Computational Modeling: In silico modeling can guide the design of new scaffolds by predicting their binding affinities to biological targets and their pharmacokinetic properties. This can help to prioritize synthetic efforts and increase the efficiency of drug discovery programs.

| Synthetic Approach | Description | Potential Outcome |